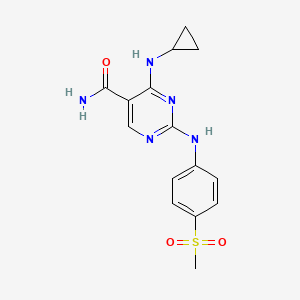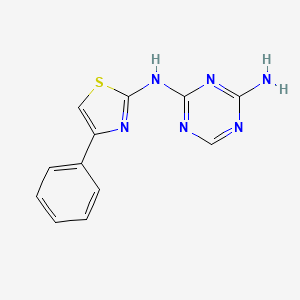
2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains both thiazole and triazine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also induces oxidative stress in microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazine derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer agent with a triazine moiety.
Properties
Molecular Formula |
C12H10N6S |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H10N6S/c13-10-14-7-15-11(17-10)18-12-16-9(6-19-12)8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,16,17,18) |
InChI Key |
LROBJKKKVMVUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


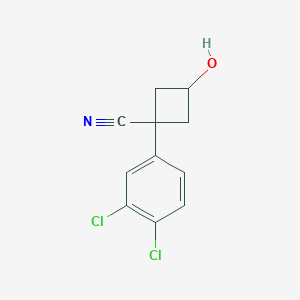
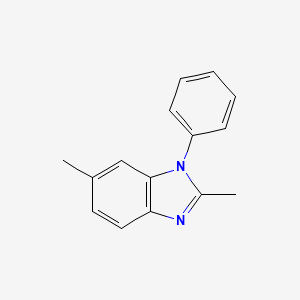
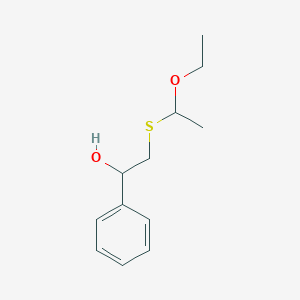
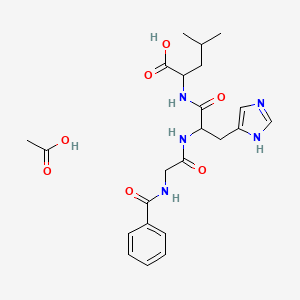
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
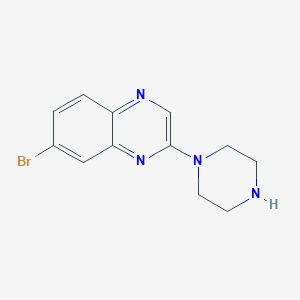
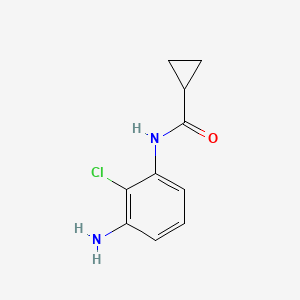
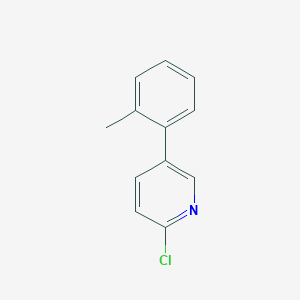
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
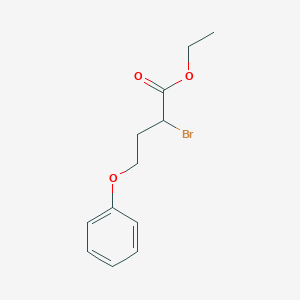
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)

